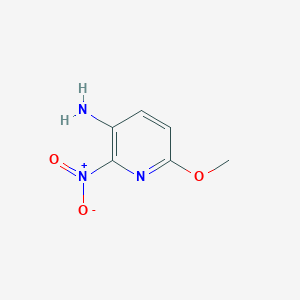

6-Methoxy-2-nitropyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-nitropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-5-3-2-4(7)6(8-5)9(10)11/h2-3H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJBCGDOOHYSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine

For: Researchers, scientists, and drug development professionals

Note on the Requested Compound: This guide focuses on the synthesis of 2-Amino-6-methoxy-3-nitropyridine. While the initial request specified 6-Methoxy-2-nitropyridin-3-amine, a comprehensive search of scientific literature and chemical databases yielded no established synthetic pathways for this specific isomer. In contrast, the isomer 2-Amino-6-methoxy-3-nitropyridine is a well-documented and synthetically accessible compound with detailed experimental protocols available. This guide provides a thorough examination of its synthesis.

Introduction

2-Amino-6-methoxy-3-nitropyridine is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor to 2,3-diamino-6-methoxypyridine.[1] Its functional groups—an amine, a methoxy group, and a nitro group—offer multiple points for further chemical modification, making it a versatile building block in medicinal chemistry. This document outlines the primary and alternative pathways for the synthesis of 2-Amino-6-methoxy-3-nitropyridine, providing detailed experimental protocols, quantitative data, and process visualizations.

Primary Synthesis Pathway: A Three-Step Approach from 2,6-Dichloropyridine

The most common and well-documented industrial synthesis of 2-Amino-6-methoxy-3-nitropyridine begins with the nitration of 2,6-dichloropyridine.[1] This is followed by a selective ammonolysis and subsequent methoxylation to yield the final product.

Caption: Three-step synthesis of 2-Amino-6-methoxy-3-nitropyridine.

Step 1: Nitration of 2,6-Dichloropyridine

The initial step involves the nitration of 2,6-dichloropyridine to form 2,6-dichloro-3-nitropyridine.

Experimental Protocol:

To 25.0 g (0.168 mole) of 2,6-dichloropyridine, concentrated sulfuric acid is slowly added under constant stirring at a temperature of 20–25 °C.[1] Subsequently, 75.0 g of concentrated nitric acid (98.0%) is added slowly, ensuring the reaction temperature does not exceed 50 °C.[1] After the addition is complete, the mixture is heated to 100–105 °C for 5 hours.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to 50 °C and poured into ice water. The resulting precipitate is filtered and washed with water. The wet cake is then dried to yield 2,6-dichloro-3-nitropyridine.[1]

Quantitative Data:

| Starting Material | Reagents | Temperature | Time | Product | Yield | Purity | Reference |

| 2,6-Dichloropyridine (25.0 g) | Conc. H₂SO₄, Conc. HNO₃ (75.0 g) | 100–105 °C | 5 h | 2,6-Dichloro-3-nitropyridine (24.5 g) | 75.38% | 99.5% (GC) | [1] |

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine

The second step is the selective ammonolysis of 2,6-dichloro-3-nitropyridine to produce 2-amino-6-chloro-3-nitropyridine.

Experimental Protocol:

25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine is dissolved in 50.0 ml of methanol at room temperature.[1] To this solution, 12.2 ml (0.179 mole) of a 25.0% aqueous ammonia solution is added.[1] The resulting mixture is heated to 35–40 °C for 2 hours, with the reaction progress monitored by TLC.[1] After the reaction is complete, the mixture is cooled to 20 °C. The solid product is then filtered, washed with methanol, and dried.[1]

Quantitative Data:

| Starting Material | Reagents | Temperature | Time | Product | Yield | Purity | Reference |

| 2,6-Dichloro-3-nitropyridine (25.0 g) | 25% aq. NH₃ (12.2 ml), Methanol (50.0 ml) | 35–40 °C | 2 h | 2-Amino-6-chloro-3-nitropyridine (12.5 g) | 56.45% | 99.3% (HPLC) | [1] |

Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

The final step is the methoxylation of 2-amino-6-chloro-3-nitropyridine to yield the target compound, 2-amino-6-methoxy-3-nitropyridine.

Experimental Protocol:

A solution of 7.78 g (0.144 mole) of sodium methoxide in 50.0 ml of methanol is prepared and cooled to 15 °C.[1][2] To this solution, 25.0 g (0.144 mole) of 2-amino-6-chloro-3-nitropyridine is added slowly while maintaining the temperature at 15 °C with external cooling.[1][2] The reaction mixture is then heated to 25–30 °C and stirred for 4-5 hours.[1][2] The reaction is monitored by TLC. Upon completion, the mixture is poured into water to precipitate the product. The precipitate is collected by filtration, washed with water, and dried to give 2-amino-6-methoxy-3-nitropyridine.[2]

Quantitative Data:

| Starting Material | Reagents | Temperature | Time | Product | Yield | Purity | Reference |

| 2-Amino-6-chloro-3-nitropyridine (25.0 g) | Sodium methoxide (7.78 g), Methanol (50.0 ml) | 25–30 °C | 4-5 h | 2-Amino-6-methoxy-3-nitropyridine (21.0 g) | 86.5% | 99.0% (HPLC) | [2] |

Alternative Synthesis Pathways

While the three-step synthesis from 2,6-dichloropyridine is the most detailed in the literature, other routes have been reported, although with less comprehensive experimental data.

Caption: Alternative synthesis pathways for 2-Amino-6-methoxy-3-nitropyridine.

Pathway 2: Nitration of 2-Amino-6-methoxypyridine

This pathway involves the direct nitration of 2-amino-6-methoxypyridine. However, this method is considered less suitable for commercial scale production due to the high cost and hazardous nature of potassium nitrate, and the expense of the starting material.[1]

Pathway 3: Amination of 6-Methoxy-3-nitropyridine

Another reported synthesis involves the amination of 6-methoxy-3-nitropyridine using methoxyamine, potassium-tert-butoxide, and zinc chloride.[1] This process is also noted to use costly and difficult-to-handle raw materials.[1]

Conclusion

The synthesis of 2-Amino-6-methoxy-3-nitropyridine is most effectively and economically achieved through a three-step process starting from 2,6-dichloropyridine. This pathway offers high yields and purity in its final step and utilizes readily available starting materials. While alternative routes exist, they present challenges in terms of cost and safety on an industrial scale. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and professionals in the field of pharmaceutical development.

References

Spectroscopic and Structural Elucidation of 6-Methoxy-2-nitropyridin-3-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, 6-Methoxy-2-nitropyridin-3-amine. Aimed at researchers, scientists, and professionals in the field of drug development, this document compiles essential Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. This information is critical for the unambiguous identification and characterization of this compound, ensuring its purity and suitability for further synthetic applications.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.16 | Singlet | 2H | -NH₂ |

| 8.24-8.27 | Doublet | 1H | Pyridine-H |

| 6.14-6.16 | Doublet | 1H | Pyridine-H |

| 3.89 | Singlet | 3H | -OCH₃ |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| (Predicted) | C-6 (C-OCH₃) |

| (Predicted) | C-2 (C-NO₂) |

| (Predicted) | C-3 (C-NH₂) |

| (Predicted) | C-5 |

| (Predicted) | C-4 |

| (Predicted) | -OCH₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| (Predicted) 3400-3300 | Strong, Sharp | N-H stretch (asymmetric) |

| (Predicted) 3300-3250 | Strong, Sharp | N-H stretch (symmetric) |

| (Predicted) 1620-1580 | Medium | N-H bend |

| (Predicted) 1550-1490 | Strong | N-O stretch (asymmetric) |

| (Predicted) 1360-1290 | Strong | N-O stretch (symmetric) |

| (Predicted) 1300-1200 | Strong | C-O stretch (aryl ether) |

| (Predicted) 1600-1450 | Medium-Weak | C=C and C=N stretching (aromatic ring) |

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 169.05 | [M]⁺ (Calculated for C₆H₇N₃O₃) |

| 170.06 | [M+H]⁺ (Calculated for C₆H₈N₃O₃) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds similar to this compound. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, a wider spectral width of 0 to 200 ppm is used.

Infrared (IR) Spectroscopy:

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (for oils), or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra can be acquired using various ionization techniques, with Electrospray Ionization (ESI) being common for polar molecules like the target compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

6-Methoxy-2-nitropyridin-3-amine crystal structure analysis

An in-depth analysis of the crystallographic structure of 6-methoxy-2-nitropyridin-3-amine is not possible as, to date, the crystal structure for this specific compound has not been determined and is not available in the Cambridge Structural Database (CSD).

However, to provide a representative technical guide for researchers, scientists, and drug development professionals, this document will detail the crystal structure analysis of a closely related analogue, 2-N-phenylamino-3-nitro-6-methylpyridine . The methodologies and data presentation described herein can serve as a valuable template for the experimental investigation and analysis of this compound, should its crystals be obtained in the future.

The following sections are based on the published study of 2-N-phenylamino-3-nitro-6-methylpyridine and its isomer, which provides a thorough framework for crystallographic analysis.

Introduction to Substituted Nitropyridines

Substituted nitropyridines are a class of compounds of significant interest in medicinal chemistry and materials science. The presence of both electron-donating (e.g., methoxy, amino) and electron-withdrawing (nitro) groups on the pyridine ring can lead to unique electronic and photophysical properties. X-ray crystallography is an essential tool for elucidating the precise three-dimensional arrangement of atoms in these molecules, which is crucial for understanding their structure-activity relationships, designing new drug candidates, and engineering novel materials.

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and structural determination of the analogue compound, 2-N-phenylamino-3-nitro-6-methylpyridine.

Synthesis and Crystallization

The synthesis of 2-N-phenylamino-3-nitro-6-methylpyridine is achieved through the reaction of 2-chloro-3-nitro-6-methylpyridine with aniline in the presence of a base.

Experimental Workflow for Synthesis and Crystallization

Caption: Workflow for the synthesis and crystallization of 2-N-phenylamino-3-nitro-6-methylpyridine.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction data is collected to determine the molecular and crystal structure.

Data Collection and Structure Refinement Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow for X-ray Diffraction Analysis

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystal Structure Data of 2-N-phenylamino-3-nitro-6-methylpyridine

The following tables summarize the crystallographic data and refinement details for the analogue compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₂H₁₁N₃O₂ |

| Formula weight | 229.24 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 7.583(2) Å, α = 90° |

| b = 13.567(3) Å, β = 98.45(3)° | |

| c = 10.591(2) Å, γ = 90° | |

| Volume | 1076.3(4) ų |

| Z | 4 |

| Density (calculated) | 1.414 Mg/m³ |

| Absorption coefficient | 0.101 mm⁻¹ |

| F(000) | 480 |

| Crystal size | 0.30 x 0.25 x 0.20 mm³ |

| Theta range for data collection | 2.58 to 26.37° |

| Index ranges | -9<=h<=9, -16<=k<=16, -13<=l<=13 |

| Reflections collected | 9874 |

| Independent reflections | 2184 [R(int) = 0.0452] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 2184 / 0 / 154 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0459, wR2 = 0.1085 |

| R indices (all data) | R1 = 0.0631, wR2 = 0.1189 |

| Largest diff. peak and hole | 0.259 and -0.213 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| N(1)-C(2) | 1.345(2) | C(6)-N(1)-C(2) | 117.8(1) |

| N(1)-C(6) | 1.338(2) | N(1)-C(2)-N(2) | 118.9(1) |

| C(2)-N(2) | 1.352(2) | N(1)-C(2)-C(3) | 122.5(1) |

| C(3)-N(3) | 1.442(2) | N(2)-C(2)-C(3) | 118.6(1) |

| N(3)-O(1) | 1.233(2) | C(2)-C(3)-N(3) | 119.5(1) |

| N(3)-O(2) | 1.238(2) | C(4)-C(3)-N(3) | 117.2(1) |

Structural Analysis and Discussion

In the crystal structure of 2-N-phenylamino-3-nitro-6-methylpyridine, the molecule is not planar. The dihedral angle between the pyridine and phenyl rings is a key structural feature. The nitro group is twisted with respect to the pyridine ring.

The crystal packing is stabilized by intermolecular hydrogen bonds and π-π stacking interactions. These non-covalent interactions play a crucial role in the formation of the three-dimensional supramolecular architecture.

Logical Relationship of Structural Features

Caption: Logical relationship between molecular structure, intermolecular forces, and macroscopic properties.

Conclusion

While the crystal structure of this compound remains to be elucidated, the detailed analysis of the analogue 2-N-phenylamino-3-nitro-6-methylpyridine provides a comprehensive guide for future research. The experimental protocols and data presentation framework outlined in this document can be directly applied to the study of other substituted nitropyridines. A thorough understanding of the crystal structure is fundamental for the rational design of new molecules with desired biological activities or material properties.

Navigating the Isomeric Landscape of Methoxy-Nitropyridin-Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and synthesis of methoxy-nitropyridin-amine isomers, with a primary focus on the well-documented compound 6-Methoxy-3-nitropyridin-2-amine (CAS No. 73896-36-3) . Due to a significant disparity in available data, this document also clarifies the distinction between this compound and its lesser-known isomer, 6-Methoxy-2-nitropyridin-3-amine (CAS No. 85868-32-2) , for which public information is limited.

Compound Identification and Disambiguation

A critical point of clarification is the distinction between two structurally similar isomers. While the user query specified "this compound," the vast majority of scientific literature and commercial availability pertains to "6-Methoxy-3-nitropyridin-2-amine."

-

6-Methoxy-3-nitropyridin-2-amine (CAS: 73896-36-3): This isomer, also known as 2-Amino-6-methoxy-3-nitropyridine, is the more extensively studied and readily available compound. It features the amino group at the 2-position and the nitro group at the 3-position of the pyridine ring.

-

This compound (CAS: 85868-32-2): This isomer has the nitro group at the 2-position and the amino group at the 3-position. Publicly accessible data on its synthesis, properties, and applications are sparse.[1]

This guide will proceed with a detailed examination of the well-documented 6-Methoxy-3-nitropyridin-2-amine .

Core Data for 6-Methoxy-3-nitropyridin-2-amine (CAS: 73896-36-3)

The following tables summarize the key identifiers and computed properties for 6-Methoxy-3-nitropyridin-2-amine.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 73896-36-3[2][3][4][5][6][7][8] |

| PubChem CID | 3852428[7] |

| Molecular Formula | C₆H₇N₃O₃[2][4][7][9] |

| Molecular Weight | 169.14 g/mol [3][4][7][9] |

| IUPAC Name | 6-methoxy-3-nitropyridin-2-amine[7] |

| InChI | InChI=1S/C6H7N3O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3,(H2,7,8)[2][7][9] |

| InChIKey | RDJILYVRVOTMTQ-UHFFFAOYSA-N[2][3][6][9] |

| Canonical SMILES | COC1=NC(=C(C=C1)--INVALID-LINK--[O-])N[9] |

| Synonyms | 2-Amino-6-methoxy-3-nitropyridine, (6-Methoxy-3-nitropyridin-2-yl)amine[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Light yellow to yellow to green powder/crystal[2] |

| Melting Point | 167-169 °C[10] |

| XLogP3 | 1.2[7] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 1 |

Experimental Protocols: Synthesis of 6-Methoxy-3-nitropyridin-2-amine

A common and well-documented method for the synthesis of 6-Methoxy-3-nitropyridin-2-amine involves the methoxylation of 2-amino-6-chloro-3-nitropyridine.[10][11]

Materials:

-

2-amino-6-chloro-3-nitropyridine (0.144 mol)

-

Sodium methoxide (0.144 mol)

-

Methanol (50.0 mL)

-

Water

Procedure:

-

A solution of sodium methoxide in methanol is prepared and cooled to 15 °C.

-

2-amino-6-chloro-3-nitropyridine is added portion-wise to the cooled solution, maintaining the temperature at 15 °C.

-

The reaction mixture is then warmed to 25-30 °C and stirred for 4-5 hours.

-

Reaction completion is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water to precipitate the product.

-

The precipitate is filtered and washed with water.

-

The solid product is then dried.

This procedure typically yields 2-amino-6-methoxy-3-nitropyridine with a purity of around 99% (as determined by HPLC) and a yield of approximately 86.5%.[10] The melting point of the product is reported to be in the range of 167-169 °C.[10]

Biological and Chemical Significance

While specific biological activity data for 6-Methoxy-3-nitropyridin-2-amine is not extensively detailed in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and drug discovery. The nitropyridine scaffold is a key component in various bioactive molecules.

The primary utility of 6-Methoxy-3-nitropyridin-2-amine is as a versatile intermediate in organic synthesis. The presence of multiple functional groups (amino, nitro, and methoxy) on the pyridine ring allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and agrochemicals.[2] For instance, this compound is a precursor in the synthesis of 2,3-diamino-6-methoxypyridine.[11]

The nitro group can be readily reduced to an amino group, opening up possibilities for the construction of fused heterocyclic systems or for further functionalization through reactions such as diazotization or acylation. The amino group itself can undergo a range of reactions, and the methoxy group can influence the reactivity and regioselectivity of reactions on the pyridine ring.

Data for this compound (CAS: 85868-32-2)

As previously mentioned, there is a significant lack of detailed public information for this specific isomer.

Table 3: Known Identifiers for this compound

| Identifier | Value |

| CAS Number | 85868-32-2[1] |

| Molecular Formula | C₆H₇N₃O₃ |

| Molecular Weight | 169.14 g/mol |

No detailed, peer-reviewed experimental protocols or biological activity data for this specific isomer were found in the public domain during the literature search for this guide. Researchers interested in this particular compound are advised to consult specialized chemical suppliers or perform their own synthetic and analytical investigations.

Conclusion

This technical guide has provided a detailed overview of the identifiers, properties, and synthesis of 6-Methoxy-3-nitropyridin-2-amine (CAS: 73896-36-3) , a compound of interest for researchers in organic synthesis, medicinal chemistry, and drug development. It has also clarified the common point of confusion with its isomer, This compound (CAS: 85868-32-2) , for which there is a notable lack of available data. For professionals seeking to work with a methoxy-nitropyridin-amine, the 3-nitro isomer is the more practical and well-documented choice. Further research into the 2-nitro isomer would be necessary to fully characterize its properties and potential applications.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2-amino-6-methoxy-3-nitropyridine [stenutz.eu]

- 4. 6-METHOXY-3-NITROPYRIDIN-2-AMINE | CAS 73896-36-3 [matrix-fine-chemicals.com]

- 5. 2-Amino-6-methoxy-3-nitropyridine | 73896-36-3 [chemicalbook.com]

- 6. 2-Amino-6-methoxy-3-nitropyridine | 73896-36-3 | Benchchem [benchchem.com]

- 7. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 73896-36-3 | MFCD03206481 | 6-Methoxy-3-nitropyridin-2-amine [aaronchem.com]

- 9. PubChemLite - 2-amino-6-methoxy-3-nitropyridine (C6H7N3O3) [pubchemlite.lcsb.uni.lu]

- 10. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

6-Methoxy-2-nitropyridin-3-amine discovery and history

An In-depth Examination of the Synthesis, Properties, and Applications of a Key Pyridine Derivative

This technical guide provides a comprehensive overview of 6-Methoxy-2-nitropyridin-3-amine and its closely related, more prominently documented isomer, 2-Amino-6-methoxy-3-nitropyridine. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the discovery, synthesis, and applications of these compounds, presenting data in a structured format with detailed experimental protocols and visual diagrams to elucidate key processes.

Introduction and Discovery

This compound, with CAS number 85868-32-2, is a substituted pyridine derivative.[1] However, a significant body of scientific literature focuses on its isomer, 2-Amino-6-methoxy-3-nitropyridine (CAS 73896-36-3), also known as 6-methoxy-3-nitropyridin-2-amine.[2][3][4] This latter compound is a versatile intermediate in the synthesis of various biologically active molecules.[5] Its structure, featuring a pyridine ring functionalized with methoxy, amino, and nitro groups, makes it a valuable building block in medicinal chemistry and material science.[2][5] The presence of these functional groups allows for a variety of chemical transformations, enabling the creation of more complex molecules.[2]

Physicochemical Properties and Data

The properties of 2-Amino-6-methoxy-3-nitropyridine have been well-characterized. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₆H₇N₃O₃ | [2] |

| Molecular Weight | 169.14 g/mol | [3][4] |

| CAS Number | 73896-36-3 | [2] |

| Melting Point | 167°-169°C | [6] |

| HPLC Purity | 99.0% | [6] |

| Appearance | Light yellow to Yellow to Green powder to crystal | [2] |

Synthesis and Experimental Protocols

The synthesis of 2-Amino-6-methoxy-3-nitropyridine is well-documented, with a common method involving the methoxylation of 2-amino-6-chloro-3-nitropyridine.[6][7] A detailed experimental protocol for this synthesis is provided below.

Synthesis of 2-Amino-6-methoxy-3-nitropyridine

This procedure details the synthesis of 2-amino-6-methoxy-3-nitropyridine from 2-amino-6-chloro-3-nitropyridine.[6]

Materials:

-

Sodium methoxide (7.78 g, 0.144 mol)

-

Methanol (50.0 mL)

-

2-Amino-6-chloro-3-nitropyridine (25.0 g, 0.144 mol)

-

Water

Procedure:

-

A mixture of sodium methoxide and methanol is prepared and cooled to 15°C.[6]

-

2-Amino-6-chloro-3-nitropyridine is slowly added to the cooled solution while maintaining the temperature at 15°C.[6]

-

The reaction mixture is then heated to 25°-30°C and stirred continuously for 4-5 hours.[6]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]

-

Upon completion, the reaction mixture is slowly poured into water, causing the product to precipitate.[6]

-

The precipitate is collected by filtration and washed with water.[6]

-

The solid is then dried to yield the final product, 2-amino-6-methoxy-3-nitropyridine.[6]

Results:

-

Yield: 21.0 g (86.5%)[6]

-

Purity (HPLC): 99.0%[6]

-

¹H-NMR (CDCl₃): δ 3.89 ppm (s, 3H, OCH₃), 6.14-6.16 ppm (d, 1H), 8.24-8.27 ppm (d, 1H), 8.16 ppm (s, 2H, -NH₂)[6]

Multi-step Synthesis Pathway

A broader synthetic pathway for producing 2,3-diamino-6-methoxypyridine, which uses 2-amino-6-methoxy-3-nitropyridine as a key intermediate, is outlined in a patent.[7] This process begins with the nitration of 2,6-dichloropyridine.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 6-METHOXY-3-NITROPYRIDIN-2-AMINE | CAS 73896-36-3 [matrix-fine-chemicals.com]

- 4. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

A Technical Guide to the Reactivity Profile of 6-Methoxy-3-nitropyridin-2-amine

Introduction

6-Methoxy-3-nitropyridin-2-amine (CAS 73896-36-3) is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its structure, featuring a methoxy group, a nitro group, and an amino group on a pyridine ring, imparts a versatile and distinct reactivity profile.[2] The interplay between the electron-donating amino and methoxy groups and the strongly electron-withdrawing nitro group makes this compound a valuable intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] This technical guide provides an in-depth analysis of its synthesis, core reactions, and key applications, complete with experimental protocols and quantitative data to support advanced research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of 6-Methoxy-3-nitropyridin-2-amine are summarized below. This data is essential for its identification, purification, and use in subsequent synthetic steps.

| Property | Value | Reference(s) |

| IUPAC Name | 6-methoxy-3-nitropyridin-2-amine | [3][4] |

| Synonyms | 2-Amino-6-methoxy-3-nitropyridine | [2][5] |

| CAS Number | 73896-36-3 | [3][5] |

| Molecular Formula | C₆H₇N₃O₃ | [3][5] |

| Molecular Weight | 169.14 g/mol | [3][5] |

| Appearance | Light yellow to yellow powder/crystal | [2] |

| Melting Point | 167-169 °C | [5] |

| Purity (Typical) | ≥97%, 99.0% by HPLC | [2][5] |

| ¹H-NMR (CDCl₃) | δ 3.89 (s, 3H, -OCH₃), 6.14-6.16 (d, 1H), 8.16 (s, 2H, -NH₂), 8.24-8.27 (d, 1H) | [5] |

Synthesis Pathway

The most common and efficient synthesis of 6-Methoxy-3-nitropyridin-2-amine involves the nucleophilic aromatic substitution of a chlorine atom with a methoxy group.

Methoxylation of 2-Amino-6-chloro-3-nitropyridine

The primary industrial route is the reaction of 2-Amino-6-chloro-3-nitropyridine with sodium methoxide in methanol.[5][6] This reaction proceeds smoothly under mild conditions to afford the desired product in high yield and purity.[5]

Experimental Protocol 2.1: Synthesis via Methoxylation[5]

-

Preparation: A solution of 7.78 g (0.144 mol) of sodium methoxide in 50.0 mL of methanol is prepared and cooled to 15 °C in a reaction vessel.

-

Addition: 25.0 g (0.144 mol) of 2-amino-6-chloro-3-nitropyridine is added slowly to the methanolic solution, ensuring the temperature is maintained at 15 °C.

-

Reaction: The reaction mixture is then warmed to 25-30 °C and stirred continuously at this temperature for 4-5 hours.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is slowly poured into water, causing the product to precipitate.

-

Isolation: The precipitate is collected by filtration and washed with cold water.

-

Drying and Yield: After drying, 21.0 g of the final product is typically obtained, corresponding to a yield of 86.5% with a purity of 99.0% as determined by HPLC.[5]

Core Reactivity Profile

The reactivity of 6-Methoxy-3-nitropyridin-2-amine is dominated by the functional groups present. The nitro group is readily reduced, while the primary amino group can be converted into a diazonium salt, opening pathways for a wide range of substitutions.

Reduction of the Nitro Group

The most significant reaction of this compound is the reduction of the 3-nitro group to an amine, yielding the highly valuable intermediate 6-methoxypyridine-2,3-diamine .[6] This diamine is a precursor for the synthesis of various heterocyclic systems, including imidazopyridines used in medicinal chemistry.[6]

Experimental Protocol 3.1.1: Reduction using Stannous Chloride[6]

-

Preparation: 25.0 g (0.147 mol) of 6-Methoxy-3-nitropyridin-2-amine is added to 250 mL of concentrated hydrochloric acid at room temperature.

-

Addition of Reducing Agent: The resulting solution is cooled to 15 °C, and 66.7 g (0.294 mol) of stannous chloride dihydrate is added slowly.

-

Reaction: The reaction mass is heated to 35-40 °C and stirred for 5-6 hours.

-

Monitoring: The reaction is monitored by TLC.

-

Isolation: After completion, the mixture is cooled to 20 °C and stirred for one hour to allow for the precipitation of the 2,3-diamino-6-methoxypyridine dihydrochloride salt, which is then collected by filtration.

Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is an alternative reduction method, though it is sometimes considered less suitable for large-scale commercial production due to potential catalyst poisoning and leaching.[6]

Reactions of the Amino Group: The Sandmeyer Reaction

The primary amine at the 2-position allows for diazotization, followed by a Sandmeyer or related substitution reaction.[7][8] This two-step process converts the amino group into an excellent leaving group (N₂ gas), which can be replaced by a variety of nucleophiles, including halides (-Cl, -Br) and cyano (-CN) groups.[7][8] This provides a powerful method for introducing functionality that is often difficult to achieve through direct substitution.

General Experimental Protocol 3.2.1: Sandmeyer Reaction

-

Diazotization: The aminopyridine is dissolved in a cold (0-5 °C) aqueous mineral acid (e.g., HCl, H₂SO₄). A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the low temperature to form the aryl diazonium salt in situ.

-

Substitution: This cold diazonium salt solution is then added slowly to a solution or suspension of a copper(I) salt (e.g., CuCl, CuBr, or CuCN) at a slightly elevated temperature.

-

Decomposition: The intermediate decomposes, releasing nitrogen gas and forming the corresponding aryl halide or nitrile.

-

Workup: The reaction is typically worked up by neutralization and extraction with an organic solvent to isolate the product.

Context in Modern Cross-Coupling Chemistry

While 6-Methoxy-3-nitropyridin-2-amine is not a typical substrate for amination, its synthesis and derivatization are relevant to modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[9][10] The Buchwald-Hartwig reaction is a powerful method for forming C-N bonds by coupling amines with aryl halides or triflates.[9][11] The precursor to our title compound, 2-amino-6-chloro-3-nitropyridine, is an aryl chloride that could, in principle, undergo such a coupling. However, the established methoxylation route is highly efficient for this specific transformation. Understanding the principles of Buchwald-Hartwig amination is crucial for drug development professionals seeking to synthesize novel analogues or derivatives from related halogenated pyridines.[10]

Applications in Chemical Synthesis

The primary utility of 6-Methoxy-3-nitropyridin-2-amine lies in its role as a versatile synthetic intermediate.

-

Pharmaceuticals: Its most critical application is as a precursor to 6-methoxypyridine-2,3-diamine.[6] This diamine is a core component in the synthesis of various biologically active compounds and condensed heterocyclic systems.

-

Dye Industry: The analogous compound, 6-Methoxy-N2-methylpyridine-2,3-diamine, is used as a precursor in hair dye formulations, where it interacts with an oxidizing agent to produce vibrant colors.[12] This suggests potential applications for the parent compound and its derivatives in the broader dye and materials science fields.

Conclusion

6-Methoxy-3-nitropyridin-2-amine exhibits a well-defined and synthetically useful reactivity profile. The molecule's value is centered on two key transformations: the robust and high-yield reduction of its nitro group to form a vicinal diamine, and the potential for Sandmeyer reactions at its amino group to introduce diverse functionalities. An efficient and scalable synthesis further enhances its utility as a pivotal intermediate for researchers in medicinal chemistry and materials science. This guide provides the foundational data and protocols necessary to effectively leverage this compound in advanced synthetic applications.

References

- 1. 73896-36-3 | MFCD03206481 | 6-Methoxy-3-nitropyridin-2-amine [aaronchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-METHOXY-3-NITROPYRIDIN-2-AMINE | CAS 73896-36-3 [matrix-fine-chemicals.com]

- 5. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 83732-72-3 | Benchchem [benchchem.com]

Technical Guide: Solubility Profile of 6-Methoxy-2-nitropyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-Methoxy-2-nitropyridin-3-amine (CAS No. 85868-32-2), a substituted nitropyridine of interest in chemical research and development. Due to a notable lack of publicly available empirical data on the solubility of this specific isomer, this document provides a predictive qualitative solubility profile based on its chemical structure. Furthermore, a comprehensive, standardized experimental protocol for determining the solubility of a solid organic compound is detailed to enable researchers to generate empirical data. This guide also includes a visualization of the general workflow for solubility determination.

Introduction

This guide aims to bridge the current information gap by providing a reasoned, qualitative assessment of expected solubility and a practical, detailed methodology for its empirical determination.

Predicted Solubility of this compound

In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like." The molecule possesses both polar (nitro and amine groups) and non-polar (pyridine ring, methoxy group) characteristics, suggesting a degree of solubility in a range of solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of nitro and amine groups allows for hydrogen bonding, but the overall aromatic structure may limit high solubility in water. Alcohols are likely to be better solvents than water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are strong hydrogen bond acceptors and have a polarity that can effectively solvate the molecule. |

| Non-Polar | Hexane, Toluene | Low | The significant polarity from the nitro and amine groups will likely result in poor solubility in non-polar hydrocarbon solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have an intermediate polarity and are often effective at dissolving compounds with a mix of polar and non-polar features. |

Note: This table is predictive and should be confirmed by experimental data.

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid organic compound like this compound. This method is based on the equilibrium shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, Methanol, DMSO, Dichloromethane, Hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. An amount that is clearly in excess of what is expected to dissolve should be used.

-

Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

For solvents where sedimentation is slow, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, take the sample from the upper portion of the liquid.

-

Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any remaining microscopic particles.

-

Accurately weigh the filtered solution.

-

Perform a precise serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the quantifiable range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve using standards of this compound of known concentrations.

-

Determine the concentration of the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound.

Caption: General workflow for the experimental determination of solubility.

Conclusion

While specific, experimentally-derived solubility data for this compound is currently unavailable in the public domain, this guide offers a predictive framework based on its chemical structure. For researchers requiring precise solubility values, the detailed experimental protocol provided herein offers a robust method for generating reliable, empirical data. The successful application of this protocol will be crucial for advancing research and development activities involving this compound.

Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-nitropyridin-3-amine is a substituted pyridine derivative that, while primarily utilized as a chemical intermediate, belongs to a class of compounds demonstrating significant potential in medicinal chemistry. Direct biological activity data for this specific molecule is limited in publicly available literature. However, extensive research on structurally similar methoxypyridine and nitropyridine analogs provides a strong basis for predicting its potential therapeutic applications. This technical guide synthesizes the existing data on related compounds to forecast the likely biological activities of this compound, with a primary focus on its potential as an anticancer and antimicrobial agent. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and related small molecules.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The addition of functional groups, such as methoxy, nitro, and amine moieties, can significantly modulate the biological activity of the parent ring. This compound combines these features, making it an intriguing candidate for biological screening. While its current primary role is in synthetic chemistry, the well-documented activities of its structural analogs suggest that it may possess potent, therapeutically relevant properties. This whitepaper will explore these potential activities by examining the biological profiles of closely related compounds.

Predicted Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of evidence suggests that derivatives of aminopyridine, particularly those with methoxy and nitro substitutions, exhibit potent anticancer activity through the inhibition of tubulin polymerization.[1][2] Structurally related N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as a novel class of tubulin polymerization inhibitors that target the colchicine binding site.[1][2] These compounds have demonstrated significant cytotoxicity against a range of human tumor cell lines.[1]

Mechanism of Action: Disruption of Microtubule Dynamics

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Inhibitors of tubulin polymerization, like the vinca alkaloids and colchicine, bind to tubulin and prevent the formation of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The predicted mechanism of action for this compound and its derivatives is the inhibition of tubulin assembly, likely through interaction with the colchicine binding site on β-tubulin.

Caption: Predicted signaling pathway for the anticancer activity of this compound analogs.

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro anticancer activity of various N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives, which share a core structural similarity with this compound. The data is presented as GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% inhibition) values.

| Compound ID | R1 | R2 | R3 | Cell Line | GI50 (µM) | IC50 (µM) (Tubulin Polymerization) | Reference |

| 3a | OMe | Me | Cl | A549 | 1.55 | Not Reported | [1] |

| KB | 1.77 | [1] | |||||

| KBVIN | 2.20 | [1] | |||||

| DU145 | 1.84 | [1] | |||||

| 6a | COOMe | Me | Cl | A549 | 0.22 | 1.4 | [1] |

| KB | 0.19 | [1] | |||||

| KBVIN | 0.23 | [1] | |||||

| DU145 | 0.21 | [1] | |||||

| 7g | CONHMe | Me | Cl | A549 | 0.38 | 1.7 | [1] |

| KB | 0.35 | [1] | |||||

| KBVIN | 0.41 | [1] | |||||

| DU145 | 0.37 | [1] | |||||

| 8c | COOMe | Me | CF3 | A549 | 0.28 | 1.6 | [1] |

| KB | 0.25 | [1] | |||||

| KBVIN | 0.31 | [1] | |||||

| DU145 | 0.27 | [1] |

Predicted Antimicrobial Activity

Derivatives of pyridine containing methoxy and amine groups have also been investigated for their antimicrobial properties.[3][4] The presence of these functional groups can enhance the interaction of the molecule with microbial targets. While direct studies on this compound are lacking, related methoxyquinoline and pyrazoline derivatives have shown activity against a range of bacteria and fungi.[5][6]

Potential Mechanisms of Antimicrobial Action

The precise mechanism of antimicrobial action for this class of compounds is not fully elucidated but may involve:

-

Inhibition of essential enzymes: The pyridine scaffold can act as a bioisostere for natural substrates, leading to the inhibition of key microbial enzymes.

-

Disruption of cell membrane integrity: The lipophilic nature of the substituted pyridine ring may allow it to intercalate into the microbial cell membrane, leading to increased permeability and cell death.

-

Chelation of essential metal ions: The nitrogen and oxygen atoms in the molecule could chelate metal ions that are crucial for microbial enzyme function.

Quantitative Data from Structurally Related Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for some methoxy-substituted pyridine and quinoline derivatives against various microbial strains.

| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrazoline Derivatives | Compound 19 | P. aeruginosa | 32 | [5] |

| Compound 22 | P. aeruginosa | 32 | [5] | |

| Compound 22 | E. faecalis | 32 | [5] | |

| Compound 24 | E. faecalis | 32 | [5] | |

| Compound 5 | C. albicans | 64 | [5] | |

| 7-Methoxyquinoline Derivatives | Compound 3l | E. coli | 7.81 | [6] |

| Compound 3d | E. coli | 31.25 | [6] | |

| Compound 3c | E. coli | 62.50 | [6] | |

| Compound 3l | C. albicans | 31.125 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of structurally related compounds. These protocols can be adapted for the investigation of this compound.

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the growth inhibitory effect of a compound on cancer cell lines.

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.

-

Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash and Solubilization: Remove the unbound dye by washing four times with 1% acetic acid and air dry. Solubilize the bound stain with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 value from the dose-response curve.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[7][8][9]

-

Reaction Mixture Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., porcine brain tubulin), GTP, and a fluorescence reporter in a suitable buffer.[7]

-

Plate Preparation: Add the test compound at various concentrations to a 96-well plate and pre-incubate at 37°C.[7]

-

Initiation of Polymerization: Add the tubulin reaction mix to the wells to initiate polymerization.

-

Fluorescence Monitoring: Immediately measure the increase in fluorescence (e.g., excitation at 355 nm, emission at 460 nm) over time at 37°C using a fluorescence plate reader.[7]

-

Data Analysis: Determine the IC50 value by plotting the inhibition of tubulin polymerization against the compound concentration.

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth in a 96-well microtiter plate.[5]

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria and 48 hours for fungi.[5]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Caption: General experimental workflow for evaluating biological activity.

Conclusion and Future Directions

While direct biological data for this compound is not yet available, the substantial evidence from structurally related analogs strongly suggests its potential as a valuable lead compound for the development of novel anticancer and antimicrobial agents. The presence of the methoxy, nitro, and amine functionalities on the pyridine core provides a rich scaffold for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Synthesis and in vitro screening: The synthesis of this compound and a library of its derivatives is a critical first step, followed by comprehensive in vitro screening against a panel of cancer cell lines and microbial strains.

-

Mechanism of action studies: For active compounds, detailed mechanistic studies should be conducted to confirm the predicted mechanisms, such as tubulin polymerization inhibition.

-

Structure-activity relationship (SAR) studies: A systematic exploration of the SAR will guide the rational design of more potent and selective analogs.

-

In vivo evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy and safety profiles.

References

- 1. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. turkjps.org [turkjps.org]

- 6. mdpi.com [mdpi.com]

- 7. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 8. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 6-Methoxy-2-nitropyridin-3-amine Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methoxy-2-nitropyridin-3-amine and its derivatives, a class of compounds demonstrating significant potential in drug discovery. This document details their synthesis, chemical properties, and diverse biological activities, with a particular focus on their roles as kinase inhibitors and imaging agents. It includes detailed experimental protocols for key synthetic and analytical methods, quantitative data on biological activity, and visualizations of relevant signaling pathways to facilitate further research and development in this area.

Introduction

This compound is a substituted pyridine derivative that serves as a versatile scaffold in medicinal chemistry.[1] The presence of the methoxy, nitro, and amino groups provides multiple points for chemical modification, allowing for the generation of diverse compound libraries with a wide range of biological activities.[1][2] These derivatives have garnered significant interest for their potential therapeutic applications, including as anticancer agents and for the diagnosis of neurodegenerative diseases.[2][3]

The core structure, characterized by an electron-deficient pyridine ring substituted with both electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups, imparts unique chemical and biological properties.[1] Notably, derivatives of this scaffold have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[4] Furthermore, certain analogs have shown high affinity and selectivity for protein aggregates like α-synuclein, making them promising candidates for the development of PET imaging agents for Parkinson's disease.[5]

This guide aims to consolidate the current knowledge on this compound derivatives and analogs, providing researchers and drug development professionals with a detailed resource to support their work in this promising area of medicinal chemistry.

Synthesis of this compound and Derivatives

The synthesis of the core scaffold and its derivatives often involves multi-step processes, including nitration, amination, and cross-coupling reactions.

Synthesis of the Core Scaffold: this compound

A common route to 2-amino-6-methoxy-3-nitropyridine involves the methoxylation of 2-amino-6-chloro-3-nitropyridine. The precursor, 2-amino-6-chloro-3-nitropyridine, can be synthesized from 2,6-dichloropyridine through nitration followed by selective ammonolysis.

Synthesis of Derivatives

A key reaction for the synthesis of many derivatives is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is particularly useful for coupling the this compound core with various aromatic and heteroaromatic rings.

Chemical Properties

The chemical properties of this compound derivatives are influenced by the interplay of the functional groups on the pyridine ring. The nitro group makes the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution. The amino group can act as a nucleophile and is also a site for further functionalization. The methoxy group can influence the solubility and electronic properties of the molecule.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇N₃O₃ | [6] |

| Molecular Weight | 169.14 g/mol | [6] |

| XLogP3 | 1.2 | [6] |

| IUPAC Name | 6-methoxy-3-nitropyridin-2-amine | [6] |

| CAS Number | 73896-36-3 | [6] |

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown a broad range of biological activities, with kinase inhibition and α-synuclein binding being the most extensively studied.

Kinase Inhibition

Various derivatives have been investigated as inhibitors of several protein kinases implicated in cancer and inflammatory diseases.

-

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[7] Its aberrant activation is a hallmark of many cancers.[7] Pyrimidine-based derivatives incorporating the 6-methoxypyridin-3-yl moiety have been patented as PI3K inhibitors.[4]

-

Spleen Tyrosine Kinase (Syk): Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells, particularly B-cells.[8] It is a promising target for the treatment of autoimmune diseases and B-cell malignancies.

-

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for the regulation of mitosis.[9] Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. Imidazo[4,5-b]pyridine derivatives, which can be synthesized from 2-amino-3-nitropyridine precursors, have shown potent inhibition of Aurora kinases.[9][10]

-

Monopolar Spindle 1 (Mps1) Kinase: Mps1 is a dual-specificity kinase that is a key component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[8][11] Inhibition of Mps1 is a potential therapeutic strategy for cancers with chromosomal instability. Certain 3-aminopyridin-2-one derivatives have been identified as inhibitors of Mps1.[2]

Table 2: Kinase Inhibitory Activity of Selected this compound Analogs and Related Compounds

| Compound/Analog | Target Kinase | Activity (IC₅₀/Kᵢ) | Reference |

| Imidazo[4,5-b]pyridine derivative (28c) | Aurora-A | IC₅₀ = 0.16 µM | [12] |

| Imidazo[4,5-b]pyridine derivative (28c) | Aurora-B | IC₅₀ = 76.84 µM | [12] |

| Imidazo[4,5-b]pyridine derivative (40f) | Aurora-A | IC₅₀ = 0.015 µM | [12][13] |

| Imidazo[4,5-b]pyridine derivative (40f) | Aurora-B | IC₅₀ = 3.05 µM | [12][13] |

| N-(6-Chloro-3-nitropyridin-2-yl) derivative | p70S6Kβ (S6K2) | IC₅₀ = 444 nM | [14][15] |

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2) | MPS1 | Kᵢ = 94.7 µM | [2] |

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2) | Aurora-A | Kᵢ = 7.5 µM | [2] |

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2) | Aurora-B | Kᵢ = 3.2 µM | [2] |

α-Synuclein Imaging in Parkinson's Disease

The aggregation of α-synuclein protein is a pathological hallmark of Parkinson's disease and other synucleinopathies. N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been developed as promising ligands for imaging aggregated α-synuclein using Positron Emission Tomography (PET).[5] These compounds exhibit high binding affinity and selectivity for α-synuclein fibrils.

Table 3: Binding Affinity of a 6-Methoxypyridin-3-yl Derivative for α-Synuclein

| Compound | Target | Binding Affinity (Kd) | Reference |

| [¹²⁵I]8i (an N-(6-methoxypyridin-3-yl)quinoline-2-amine derivative) | α-synuclein fibrils (PD brain tissue) | 5 nM | [5] |

| [¹²⁵I]8i (an N-(6-methoxypyridin-3-yl)quinoline-2-amine derivative) | LBD-amplified fibrils | 5 nM | [5] |

Signaling Pathways

Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action and for rational drug design.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K.[16] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[17] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane.[16] This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to regulate cell survival, growth, and proliferation.[7][18]

Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.

Syk Signaling in B-Cells

In B-cells, antigen binding to the B-cell receptor (BCR) leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex by Src-family kinases.[11] This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment and activation.[11] Activated Syk then phosphorylates downstream signaling molecules, including PLCγ2 and PI3K, initiating signaling cascades that result in B-cell activation, proliferation, and differentiation.[8][11]

Caption: Syk Signaling Pathway in B-Cells.

Aurora Kinase Signaling in Mitosis

Aurora kinases are key regulators of mitosis. Aurora A is involved in centrosome maturation and separation, and spindle assembly.[3] Aurora B, as part of the chromosomal passenger complex (CPC), is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[3] Their activities are tightly regulated by phosphorylation and interaction with other proteins.

Caption: Role of Aurora Kinases in Mitosis.

Mps1 Kinase and the Spindle Assembly Checkpoint

Mps1 kinase is a central component of the spindle assembly checkpoint (SAC), which ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[8][11] Mps1 is recruited to unattached kinetochores and initiates a signaling cascade that leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C).

Caption: Mps1 Signaling in the Spindle Assembly Checkpoint.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for the synthesis of N-aryl-6-methoxypyridin-3-amine derivatives.

Materials:

-

Aryl halide (1.0 eq)

-

6-methoxypyridin-3-amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mol%)

-

Xantphos (0.1 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a sealed tube, add the aryl halide, 6-methoxypyridin-3-amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Evacuate and backfill the tube with nitrogen three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the Celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General Workflow for Buchwald-Hartwig Amination.

In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

This is a general protocol for determining the inhibitory activity of compounds against a specific kinase using a fluorescence polarization (FP) assay.[19]

Materials:

-

Kinase of interest

-

Fluorescently labeled peptide substrate

-

ATP

-

Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, pH 7.4)

-

Test compounds (serial dilutions)

-

384-well black microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a reaction mixture containing the kinase, fluorescently labeled peptide substrate, and assay buffer.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the reaction mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for a Fluorescence Polarization Kinase Assay.

Thioflavin T (ThT) Assay for α-Synuclein Aggregation

This protocol is for monitoring the aggregation of α-synuclein in the presence of potential inhibitors using the fluorescent dye Thioflavin T (ThT).[8][11]

Materials:

-

Recombinant human α-synuclein monomer

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O)

-

Assay buffer (e.g., PBS, pH 7.4)

-

Test compounds (serial dilutions)

-

96-well black, clear-bottom microplate

-

Shaking incubator

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of ThT in the assay buffer (final concentration typically 25 µM).

-

Thaw the α-synuclein monomer on ice.

-

In the wells of the microplate, add the ThT working solution, the test compound at various concentrations, and the α-synuclein monomer (final concentration typically 100 µM).

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37 °C with continuous shaking (e.g., 600 rpm).

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for up to 72 hours) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[8]

-

Plot the fluorescence intensity versus time to generate aggregation curves.

-

Analyze the curves to determine the effect of the test compounds on the lag time and the maximum fluorescence intensity, which are indicative of inhibition of α-synuclein aggregation.

Structure-Activity Relationship (SAR)

While a comprehensive SAR for this compound derivatives is still emerging, some general trends can be inferred from the available data on related aminopyridine and nitropyridine kinase inhibitors.

-

Hinge-Binding Moiety: The 2-aminopyridine motif is a well-established hinge-binding element in many kinase inhibitors. The amino group and the pyridine nitrogen can form crucial hydrogen bonds with the kinase hinge region.

-

Substituents at the 5-position: Modifications at the 5-position of the pyridine ring can significantly impact potency and selectivity. The introduction of aryl or heteroaryl groups at this position can lead to interactions with other regions of the ATP-binding pocket.[2]

-

Role of the Nitro Group: The electron-withdrawing nitro group at the 3-position can influence the electronic properties of the pyridine ring and may also participate in hydrogen bonding interactions with the target protein.[15]

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. Their utility as kinase inhibitors for oncology and as high-affinity ligands for α-synuclein imaging highlights their potential in addressing significant unmet medical needs. The synthetic tractability of the scaffold allows for extensive chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical class. Future work should focus on generating more extensive and systematic SAR data for direct derivatives of the this compound core to guide the rational design of next-generation drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. alliedacademies.org [alliedacademies.org]

- 4. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

- 5. 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 11. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]

- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. mdpi.com [mdpi.com]

- 19. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Methoxy-2-nitropyridin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This methodology is of paramount importance in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents. Pyridine derivatives are prevalent scaffolds in many biologically active compounds. The functionalization of the pyridine ring through cross-coupling reactions is a key strategy in medicinal chemistry.

6-Methoxy-2-nitropyridin-3-amine is a versatile building block with multiple functional groups that can be strategically manipulated. However, the direct use of this compound in Suzuki coupling reactions presents significant challenges due to the presence of a primary amino group and the pyridine nitrogen, both of which can coordinate to and inhibit the palladium catalyst.

These application notes provide a comprehensive guide to utilizing derivatives of this compound in Suzuki coupling reactions. The protocols outlined below are based on established methodologies for similar challenging substrates and aim to provide a robust starting point for reaction optimization. A key strategy involves the protection of the amino group to mitigate catalyst inhibition.

Challenges in the Suzuki Coupling of Aminopyridines

The primary challenges associated with the use of aminopyridines in palladium-catalyzed cross-coupling reactions include:

-

Catalyst Inhibition: The lone pair of electrons on the amino group and the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of stable, inactive catalyst complexes.

-

Substrate Reactivity: The electron-donating nature of the amino group can decrease the reactivity of the aryl halide towards oxidative addition, a key step in the catalytic cycle.

-

Side Reactions: The presence of the free amine can lead to undesired side reactions, such as N-arylation under certain conditions.

To overcome these challenges, a common and effective strategy is the temporary protection of the amino group. This masks the coordinating ability of the amine, allowing the Suzuki coupling to proceed efficiently.

Experimental Protocols

Protocol 1: Protection of the Amino Group of 3-Bromo-6-methoxy-2-nitropyridine

For a successful Suzuki coupling, it is assumed that the starting material is a halogenated derivative, such as 3-bromo-6-methoxy-2-nitropyridine, which can be synthesized from this compound via a Sandmeyer reaction. The first step is the protection of the amino group, for instance, as an acetamide.

Materials:

-

3-Bromo-6-methoxy-2-nitropyridine

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-bromo-6-methoxy-2-nitropyridine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-